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Compound of Interest

Compound Name: DW14800

Cat. No.: B15144584 Get Quote

Disclaimer: Initial searches for a patent or intellectual property specifically under the identifier

"DW14800" did not yield any publicly available information. Therefore, this guide provides a

representative in-depth technical overview of a well-characterized kinase inhibitor, AZD1480, to

fulfill the user's request for a detailed technical document with specific formatting requirements.

AZD1480 is an inhibitor of Janus-associated kinases 1 and 2 (JAK1 and JAK2).

Core Technology: AZD1480 - A JAK1/2 Inhibitor
AZD1480 is a potent, orally bioavailable, and ATP-competitive small molecule inhibitor of JAK1

and JAK2 kinases.[1][2] The primary mechanism of action of AZD1480 is the inhibition of JAK

kinase activity, which leads to the suppression of the JAK/STAT (Signal Transducer and

Activator of Transcription) signaling pathway.[2][3] This pathway is crucial for mediating cellular

responses to a variety of cytokines and growth factors. Aberrant activation of the JAK/STAT

pathway has been implicated in the pathogenesis of various cancers and inflammatory

diseases, making it a key target for therapeutic intervention.[3][4]

AZD1480 has been investigated in preclinical models of various solid tumors, including

glioblastoma, neuroblastoma, and pediatric sarcomas, as well as in myelofibrosis.[4][5][6][7]

While its clinical development was discontinued due to dose-limiting neurologic toxicities, the

extensive preclinical data available for AZD1480 provides a valuable case study for

researchers and drug development professionals in the field of kinase inhibitor discovery and

development.[8][9][10]
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Quantitative Data Summary
The following tables summarize key quantitative data for AZD1480 from preclinical studies.

Table 1: In Vitro Potency and Selectivity of AZD1480

Parameter Value
Cell Line/Assay
Condition

Reference

IC50 (JAK2) 0.26 nM
Cell-free enzymatic

assay
[1]

IC50 (JAK1) 1.3 nM
Cell-free enzymatic

assay
[11]

IC50 (JAK3) >1 µM TEL-Jak3 Ba/F3 cells [3]

IC50 (Tyk2) >1 µM TEL-Tyk2 Ba/F3 cells [3]

Median EC50

(Pediatric Solid Tumor

Cell Lines)

1.5 µM
MTS assay after 72

hours
[6][12]

GI50 (TEL-Jak2 Ba/F3

cells)
60 nM

Cell proliferation

assay
[13]

Table 2: Pharmacokinetic Parameters of AZD1480 in Humans (Phase I Study)

Parameter Value Dosing Regimen Reference

Time to Maximum

Plasma Concentration

(Cmax)

~1 hour
10-70 mg QD and 20-

45 mg BID
[8][9]

Terminal Half-life

(t1/2)
~5 hours

10-70 mg QD and 20-

45 mg BID
[8][9]

Mean Terminal Half-

life (Myelofibrosis

Patients)

2.45-8.06 hours
2.5-70mg QD or 10-

15mg BID
[7]
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Table 3: In Vivo Efficacy of AZD1480 in Xenograft Models

Tumor Model Dosing Regimen Outcome Reference

MDAH2774 (Ovarian) 30 mg/kg BID

Tumor regression

(139% growth

inhibition)

[3]

DU145 (Prostate) 50 mg/kg QD
Significant tumor

growth inhibition
[3]

MDA-MB-468 (Breast) 50 mg/kg QD
Significant tumor

growth inhibition
[3]

Pediatric Solid Tumor

Xenografts

60 mg/kg SID x 5 for 3

weeks

Varied responses,

with some models

showing tumor growth

delay

[14]

Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of AZD1480 against

JAK family kinases.

Methodology:

Enzymes: Recombinant human Jak1, Jak2, and Jak3 were expressed and purified.

Assay Buffer: The assay was performed in a buffer containing 50 mM HEPES (pH 7.3), 1

mM DTT, 0.01% Tween-20, 50 µg/ml BSA, and 10 mM MgCl2.[1]

Procedure:

The kinase reaction was initiated by adding ATP. Assays were carried out at both the Km

concentration of ATP and at a higher concentration of 5 mM ATP to assess ATP-

competitiveness.[3]
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AZD1480 was serially diluted and added to the reaction mixture.

The reaction was incubated at room temperature for a specified period.

The phosphorylation of a substrate peptide was measured using a suitable detection

method, such as a radiometric assay or a fluorescence-based assay.

IC50 values were calculated by fitting the dose-response data to a four-parameter logistic

equation.

In Vivo Tumor Growth Inhibition Study in Xenograft
Models
Objective: To evaluate the anti-tumor efficacy of AZD1480 in vivo.

Methodology:

Animal Models: Immunocompromised mice (e.g., nude or SCID mice) were used.

Tumor Implantation: Human tumor cell lines (e.g., DU145, MDA-MB-468) were implanted

subcutaneously into the flanks of the mice.[3]

Treatment:

Once tumors reached a palpable size, mice were randomized into vehicle control and

treatment groups.

AZD1480 was formulated in a vehicle such as 0.5% hydroxypropyl methylcellulose / 0.1%

Tween 80.[14]

The drug was administered orally (p.o.) at specified doses and schedules (e.g., 50 mg/kg,

once daily).[3]

Efficacy Assessment:

Tumor volume was measured regularly (e.g., twice weekly) using calipers.

Animal body weight and general health were monitored as indicators of toxicity.
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At the end of the study, tumors were excised and weighed.

Tumor growth inhibition was calculated as the percentage difference in tumor volume

between the treated and vehicle control groups.

Visualizations
Signaling Pathway Diagram
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Caption: The JAK-STAT signaling pathway and the inhibitory action of AZD1480.
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Experimental Workflow Diagram
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Caption: A typical workflow for an in vivo xenograft study to evaluate anti-tumor efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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